Thalidomide-PEG3-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-PEG3-NH2: is a synthesized conjugate that incorporates a cereblon ligand based on thalidomide and a polyethylene glycol (PEG) linker with a terminal amine group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG3-NH2 involves the conjugation of thalidomide with a PEG linker that terminates in an amine group. The process typically includes:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker that has a terminal amine group. This step often involves the use of coupling agents to facilitate the reaction.
Purification: The final product is purified using techniques such as chromatography to ensure high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Thalidomide-PEG3-NH2 can undergo substitution reactions where the amine group reacts with various electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, particularly in the formation of PROTACs
Common Reagents and Conditions:
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are commonly used to facilitate the attachment of the PEG linker.
Solvents: Reactions are typically carried out in solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to ensure solubility of the reactants
Major Products: The primary product of these reactions is this compound itself, which can further react to form various PROTAC molecules by linking with target protein ligands .
Wissenschaftliche Forschungsanwendungen
Thalidomide-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems .
Wirkmechanismus
Thalidomide-PEG3-NH2 exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the attachment of various ligands, enabling the formation of PROTACs that can target specific proteins for degradation .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-Piperazine-PEG3-NH2: Another cereblon-based ligand-linker conjugate used in PROTAC technology.
Thalidomide-PEG3-C2-NH2: A variant with a slightly different PEG linker structure.
Thalidomide-O-amido-PEG3-NH2: Used in similar applications with a different linker chemistry.
Uniqueness: Thalidomide-PEG3-NH2 is unique due to its specific PEG linker, which provides flexibility and solubility, making it highly effective in forming stable PROTACs. Its ability to selectively degrade target proteins through the ubiquitin-proteasome system sets it apart from other compounds .
Eigenschaften
Molekularformel |
C19H23N3O7 |
---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O7/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24/h1-3,13H,4-11,20H2,(H,21,23,24) |
InChI-Schlüssel |
SIRFHSCMWOEOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.